
Selenium-77
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium-77 is a stable isotope of selenium with a mass number of 77. It is one of the naturally occurring isotopes of selenium and has a nuclear spin of 1/2-. This compound is used in various scientific applications due to its unique nuclear properties, including its use in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenium-77 can be prepared through neutron activation of selenium-76 in a nuclear reactor. This process involves bombarding selenium-76 with neutrons, resulting in the formation of this compound. The reaction can be represented as:
76Se+n→77Se
Industrial Production Methods
Industrial production of this compound typically involves the use of high-flux nuclear reactors to achieve the necessary neutron activation. The selenium-76 target material is irradiated for a specific period to ensure sufficient conversion to this compound. The irradiated material is then processed to separate and purify this compound from other isotopes and impurities .
Chemical Reactions Analysis
Types of Reactions
Selenium-77 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenium dioxide (SeO2) or selenic acid (H2SeO4).
Reduction: this compound can be reduced to elemental selenium or selenides.
Substitution: this compound can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: this compound can be introduced into organic compounds using reagents like selenium dioxide (SeO2) and selenium tetrachloride (SeCl4).
Major Products Formed
Oxidation: Selenium dioxide (SeO2), selenic acid (H2SeO4)
Reduction: Elemental selenium (Se), selenides (e.g., sodium selenide, Na2Se)
Substitution: Organoselenium compounds (e.g., selenocyanates, selenols)
Scientific Research Applications
Selenium-77 has a wide range of scientific research applications:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of selenium-containing compounds.
Biology: Incorporated into proteins to study their structure and function using NMR spectroscopy.
Medicine: Used in the development of radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: Employed in the production of semiconductors and photovoltaic cells due to its unique electronic properties .
Mechanism of Action
Selenium-77 exerts its effects primarily through its incorporation into selenoproteins and other selenium-containing compounds. These compounds play crucial roles in various biological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. The incorporation of this compound into selenoproteins allows researchers to study their structure and function using NMR spectroscopy, providing insights into their molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Selenium-74: Another stable isotope of selenium with similar chemical properties but different nuclear properties.
Selenium-76: Precursor isotope used in the production of selenium-77.
Selenium-78: Stable isotope with applications in NMR spectroscopy and other scientific research.
Uniqueness of this compound
This compound is unique due to its nuclear spin of 1/2-, which makes it particularly useful in NMR spectroscopy. This property allows for detailed studies of the structure and dynamics of selenium-containing compounds, providing valuable insights that are not possible with other isotopes .
Properties
Molecular Formula |
Se |
|---|---|
Molecular Weight |
76.919914 g/mol |
IUPAC Name |
selenium-77 |
InChI |
InChI=1S/Se/i1-2 |
InChI Key |
BUGBHKTXTAQXES-YPZZEJLDSA-N |
SMILES |
[Se] |
Isomeric SMILES |
[77Se] |
Canonical SMILES |
[Se] |
Synonyms |
77Se isotope Se-77 isotope Selenium-77 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


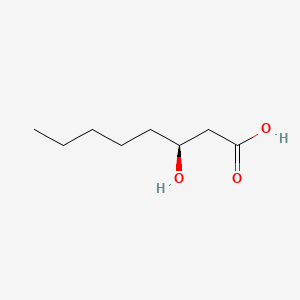

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
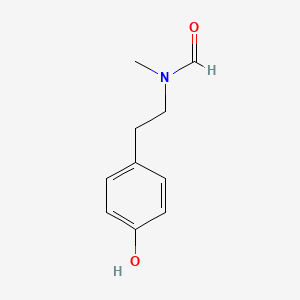

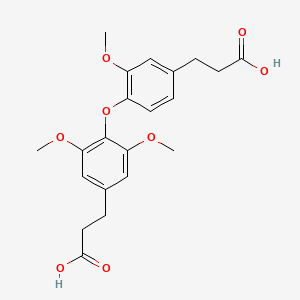
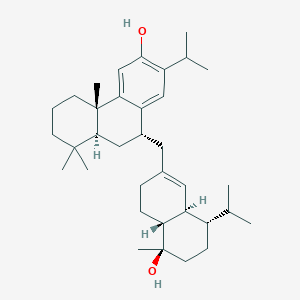
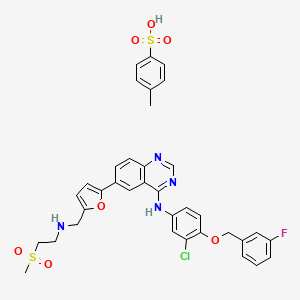

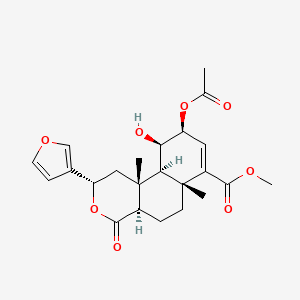

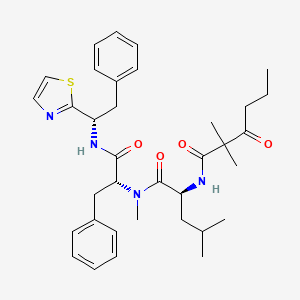
![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)
